7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine
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Overview
Description
7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound features a spirocyclic structure, which is characterized by a unique arrangement of atoms where two rings are connected through a single atom. The presence of an amine group and an oxygen atom within the spirocyclic framework makes this compound an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-6-oxaspiro[3 One common synthetic route includes the cyclization of a suitable precursor, such as a ketone or an aldehyde, with a nucleophilic reagent to form the spirocyclic core
Industrial Production Methods
Industrial production of 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation, crystallization, or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one: This compound is similar in structure but contains a ketone group instead of an amine group.
7,7-Dimethyl-6-oxaspiro[3.4]octan-2-ol: Similar structure with a hydroxyl group replacing the amine group.
Uniqueness
7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine is unique due to the presence of the amine group within the spirocyclic framework. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7,7-dimethyl-6-oxaspiro[3.4]octan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-9(6-11-8)3-7(10)4-9/h7H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYMRRFIBXVBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(C2)N)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126161-53-1 |
Source
|
Record name | 7,7-dimethyl-6-oxaspiro[3.4]octan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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